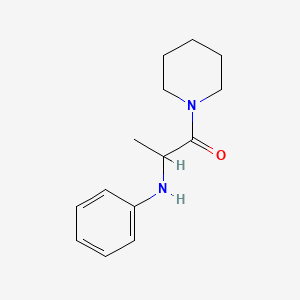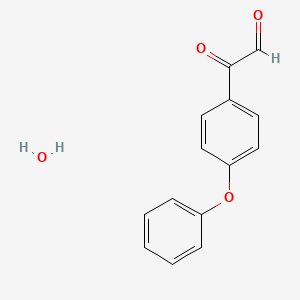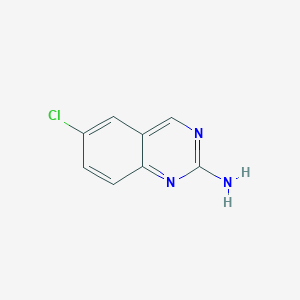![molecular formula C10H9NO3S2 B1369995 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate CAS No. 937602-21-6](/img/structure/B1369995.png)
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (2-MSPOT) is a synthetic thiocyanate compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used to study the effects of thiocyanates on biological systems. 2-MSPOT is a relatively new compound, and its potential applications are still being explored.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research for the identification and quantification of proteins. It serves as a biochemical tool for probing protein structure and function, particularly in the context of post-translational modifications .
Chemical Synthesis
In the field of chemical synthesis, 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is a valuable intermediate. It can be used to synthesize a variety of sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals .
Material Science
Researchers in material science may employ this compound in the development of new materials with unique properties, such as enhanced thermal stability or specific conductive characteristics .
Chromatography
The compound’s unique structure makes it suitable for use as a stationary phase in chromatography techniques, aiding in the separation of complex mixtures based on molecular interactions .
Analytical Chemistry
In analytical chemistry, 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate can be used as a reagent for the detection and quantification of various chemical species, enhancing the sensitivity and specificity of analytical methods .
Biopharma Production
The compound finds application in biopharmaceutical production, where it may be used in the synthesis of drug molecules or as a catalyst in certain biotransformation processes .
Advanced Battery Science
Given its chemical properties, this compound could be explored for use in advanced battery science, potentially contributing to the development of high-performance energy storage systems .
Cyclooxygenase (COX) Inhibition Assays
In medicinal chemistry, it is used in COX inhibition assays to discover new anti-inflammatory drugs. The compound’s ability to interact with the COX enzyme can help in the design of novel therapeutics .
Wirkmechanismus
Target of Action
The primary target of the compound 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. This results in a decrease in inflammation and pain.
Result of Action
The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Eigenschaften
IUPAC Name |
[2-(4-methylsulfonylphenyl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c1-16(13,14)9-4-2-8(3-5-9)10(12)6-15-7-11/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTQKIMSSOFYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594804 |
Source


|
| Record name | 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate | |
CAS RN |
937602-21-6 |
Source


|
| Record name | 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

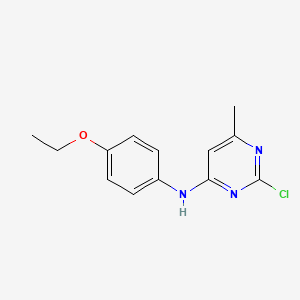
![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)
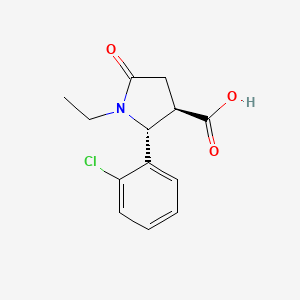
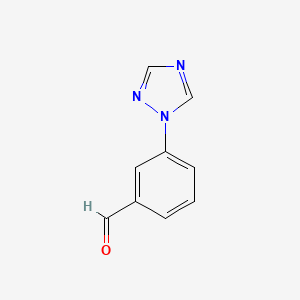

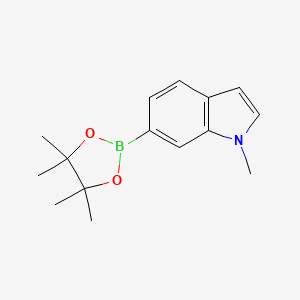
![N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1369921.png)
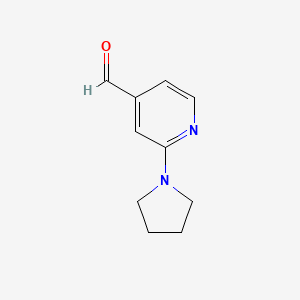
![N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine](/img/structure/B1369923.png)

